6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide
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Overview
Description
6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide is a complex organic compound belonging to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile, leading to the formation of an intermediate salt, which is then further processed to obtain the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Green synthesis methods are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiazine Derivatives: Other thiazine derivatives include compounds like 1,4-thiazine and 1,2,4-thiadiazine.
Benzothiazine Derivatives: Compounds such as 1,4-benzothiazine and 1,2-benzothiazine.
Uniqueness
6-Allyl-N~9~-(2-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5,5-dioxo-N-(2-propan-2-ylphenyl)-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H24N2O3S/c1-4-15-27-23-14-13-18(25(28)26-22-11-7-5-9-19(22)17(2)3)16-21(23)20-10-6-8-12-24(20)31(27,29)30/h4-14,16-17H,1,15H2,2-3H3,(H,26,28) |
InChI Key |
ALVKECUAMFKAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C |
Origin of Product |
United States |
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